molecular formula C21H25N5O2 B2420283 2-cyclohexyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 900008-58-4

2-cyclohexyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No. B2420283
CAS RN: 900008-58-4
M. Wt: 379.464
InChI Key: ARHALAKAPRQXIH-UHFFFAOYSA-N
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Description

This compound is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that have been studied for their diverse biological activities . The presence of the cyclohexyl group, the dimethylphenyl group, and the acetamide group may contribute to its properties and biological activity.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazolopyrimidine core, followed by the attachment of the cyclohexyl, dimethylphenyl, and acetamide groups . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step.

Scientific Research Applications

Liquid Crystals Development

Trans-2-(4-alkyl-cyclohexyl)-1,3-propanediol compounds, including our target molecule, exhibit liquid crystalline properties. These materials have applications in liquid crystal displays (LCDs), optical devices, and other electronic technologies. The compound’s unique structure may contribute to specific liquid crystalline phases, affecting their optical and electrical properties .

properties

IUPAC Name

2-cyclohexyl-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-14-8-9-17(10-15(14)2)26-20-18(12-23-26)21(28)25(13-22-20)24-19(27)11-16-6-4-3-5-7-16/h8-10,12-13,16H,3-7,11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHALAKAPRQXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

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